N-alpha-Acetyl-L-lysine is a natural product found in Arabidopsis thaliana, Schizosaccharomyces pombe, and other organisms with data available.
N-alpha-Acetyl-L-lysine
CAS No.: 1946-82-3
Cat. No.: VC21538314
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1946-82-3 |
---|---|
Molecular Formula | C8H16N2O3 |
Molecular Weight | 188.22 g/mol |
IUPAC Name | (2S)-2-acetamido-6-aminohexanoic acid |
Standard InChI | InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
Standard InChI Key | VEYYWZRYIYDQJM-ZETCQYMHSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CCCCN)C(=O)O |
SMILES | CC(=O)NC(CCCCN)C(=O)O |
Canonical SMILES | CC(=O)NC(CCCCN)C(=O)O |
Melting Point | 256 - 258 °C |
Chemical Structure and Classification
N-alpha-Acetyl-L-lysine belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom . It is a biologically available N-terminal capped form of the proteinogenic alpha amino acid L-lysine . Unlike unmodified L-lysine, N-alpha-Acetyl-L-lysine exists as a zwitterionic compound, containing an equal number of positively and negatively charged functional groups .
Chemical Properties and Identifiers
The compound has been cataloged in several major databases with the following identifiers:
Property | Value |
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CAS Number | 1946-82-3 |
HMDB ID | HMDB0000446 |
EINECS | 217-747-5 |
Molecular Formula | C₈H₁₆N₂O₃ |
Classification | N-acyl-alpha amino acids |
Parent Class | Carboxylic acids and derivatives |
Molecular Framework | Aliphatic acyclic compounds |
N-alpha-Acetyl-L-lysine possesses characteristic chemical properties that make it stable under normal laboratory conditions, though it may react with strong oxidizing agents . Its structural configuration allows it to participate in various biochemical processes while maintaining stability in aqueous environments.
Biological Distribution and Occurrence
N-alpha-Acetyl-L-lysine is found naturally in a wide range of eukaryotic organisms, spanning from yeast to plants to humans . Its widespread presence underscores its biological significance across diverse taxonomic groups. The compound has been detected in various biological contexts:
Biochemical Functions and Significance
N-alpha-Acetyl-L-lysine serves several critical biochemical functions across different biological systems. Its roles range from protein modification to environmental adaptation mechanisms.
Protein Modification Mechanisms
N-terminal acetylation of proteins is a widespread and highly conserved process in eukaryotes that contributes to the protection and stability of proteins . This modification process affects approximately 85% of all human proteins and 68% of all yeast proteins . Several proteins from prokaryotes and archaea are also modified by N-terminal acetylation.
Biosynthesis and Metabolic Pathways
The biosynthetic pathways and regulatory mechanisms for N-alpha-Acetyl-L-lysine production have been elucidated through several studies, revealing complex metabolic interactions.
De Novo Synthesis Pathway
Research on Salinicoccus halodurans H3B36 has confirmed that the de novo synthesis pathway of N-alpha-Acetyl-L-lysine begins with aspartate and proceeds through lysine . This metabolic route involves:
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Initial conversion of aspartate to key intermediates
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Formation of lysine as a critical precursor
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Subsequent acetylation to produce N-alpha-Acetyl-L-lysine
Through RNA sequencing analysis, researchers identified an 8-gene cluster (orf_1582–1589) and another gene (orf_2472) that likely encode the biosynthesis machinery for N-alpha-Acetyl-L-lysine in S. halodurans H3B36 . Additionally, other genes (orf_192, orf_193, and orf_1259) may participate in transporting precursors required for N-alpha-Acetyl-L-lysine generation under heat stress conditions .
Production Mechanisms in Eukaryotes
In eukaryotic systems, N-acetyl amino acids like N-alpha-Acetyl-L-lysine can be produced through two primary mechanisms:
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Direct synthesis by specific N-acetyltransferases
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Proteolytic degradation of N-acetylated proteins by specific hydrolases
These dual production pathways ensure adequate supplies of N-alpha-Acetyl-L-lysine for various cellular functions and regulatory processes.
Co-Translational Modification and Protein Acetylome
Recent research has unveiled a novel mechanism involving N-acetyl-L-lysine in protein synthesis and modification processes.
Novel Co-Translational Modification Mechanism
A groundbreaking study has revealed that Lysyl-tRNA synthetase (KARS) can mediate co-translational deposition of diet-derived N6-acetyl-L-lysine in nascent proteins, contributing to the acetylome in cells . This represents a previously undocumented protein modification mechanism that differs fundamentally from post-translational modification (PTM) and has been termed co-translational modification (coTM) .
Research findings demonstrate that KARS can utilize N6-acetyl-L-lysine as an alternative substrate to produce N6-acetyl-L-lysyl-tRNA . The crystal structure of KARS in complex with N6-acetyl-L-lysine at 2.26 Å resolution reveals that this modified amino acid shares the same substrate-binding pocket as L-lysine, facilitated by a sidechain flip of Tyr499 .
Dietary Influence on Protein Acetylation
N6-acetyl-L-lysine residues are abundant in dietary proteins, occurring naturally during the growth of animals and crops . In the food industry, lysine acetylation is intentionally added to dietary proteins through chemical reactions to enhance the physicochemical and functional properties of commercial proteins, including:
This research highlights how acetylated dietary protein can serve as a direct source of N6-acetyl-L-lysine that widely and substantially regulates the acetylome in multiple organs of mice . This discovery extends our understanding of how dietary components can directly influence cellular protein modifications.
Research Applications and Laboratory Use
N-alpha-Acetyl-L-lysine has several valuable applications in scientific research and laboratory settings.
Affinity Labeling and Protease Detection
Derivatives of N-alpha-Acetyl-L-lysine have been synthesized for specialized laboratory applications. For instance, tritiated N-alpha-acetyl-L-lysine chloromethyl ketone (ALCK) has been developed as an active-site-directed affinity label for the fluorographic detection of proteases after sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) .
The synthesis process involved acetylation of N epsilon-benzyloxycarbonyl-L-lysine chloromethyl ketone with [3H]acetic anhydride just before removing the benzyloxycarbonyl group . This method yielded [3H]ALCK with a specific activity of 250 mCi/mmol as a crystal.
Research has demonstrated that various proteases including trypsin, thrombin, plasmin, papain, and clostripain are inactivated by ALCK according to first-order kinetics . This application enables researchers to detect proteases with sensitivity equivalent to or higher than that of Coomassie brilliant blue R-250 staining .
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